4-chloro-2-ethynyl-1-(trifluoromethyl)benzene
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Overview
Description
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds. This method typically involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Another method involves the trifluoromethylation of an ethynyl-substituted benzene derivative. This process can be catalyzed by various reagents, including radical initiators and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Radical Initiators: Employed in trifluoromethylation reactions to introduce the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The ethynyl and trifluoromethyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-ethynyl-4-(trifluoromethyl)benzene: Similar structure but lacks the chloro group.
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene: Positional isomer with different substitution pattern.
Uniqueness
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the chloro and trifluoromethyl groups enhances its potential for diverse applications in various fields .
Properties
CAS No. |
2241742-07-2 |
---|---|
Molecular Formula |
C9H4ClF3 |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
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